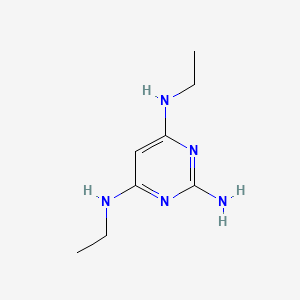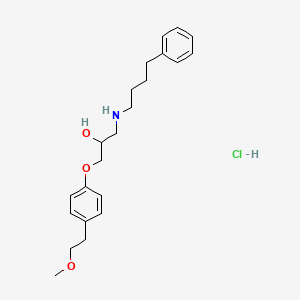
1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a methoxyethyl group, and a phenylbutylamino group.
Vorbereitungsmethoden
The synthesis of 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride involves several steps. The synthetic route typically includes the following steps:
Formation of the phenoxy group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to introduce the phenoxy group.
Introduction of the methoxyethyl group: This step involves the reaction of the intermediate compound with a methoxyethylating agent under controlled conditions.
Formation of the phenylbutylamino group: This step involves the reaction of the intermediate compound with a phenylbutylamine derivative.
Final assembly and purification: The final step involves the combination of the intermediate compounds to form the desired product, followed by purification to obtain the hydrochloride salt.
Analyse Chemischer Reaktionen
1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride can be compared with other similar compounds, such as:
1-(4-(2-Hydroxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride: This compound has a hydroxyethyl group instead of a methoxyethyl group.
1-(4-(2-Methoxyethyl)phenoxy)-3-((4-methylbutyl)amino)-2-propanol hydrochloride: This compound has a methylbutyl group instead of a phenylbutyl group.
1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-butanol hydrochloride: This compound has a butanol group instead of a propanol group.
Eigenschaften
CAS-Nummer |
74041-84-2 |
|---|---|
Molekularformel |
C22H32ClNO3 |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(4-phenylbutylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-25-16-14-20-10-12-22(13-11-20)26-18-21(24)17-23-15-6-5-9-19-7-3-2-4-8-19;/h2-4,7-8,10-13,21,23-24H,5-6,9,14-18H2,1H3;1H |
InChI-Schlüssel |
LPJFEUQCHVZSMS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=CC=C(C=C1)OCC(CNCCCCC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
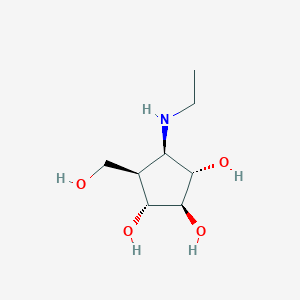

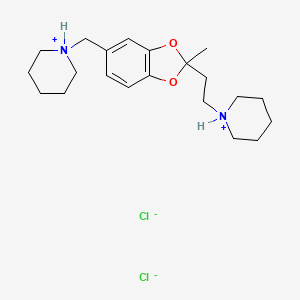
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
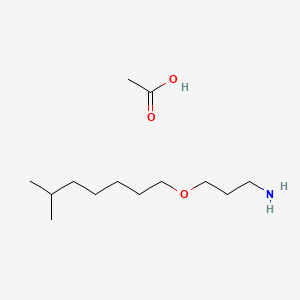
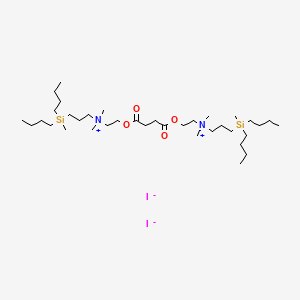


![3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)
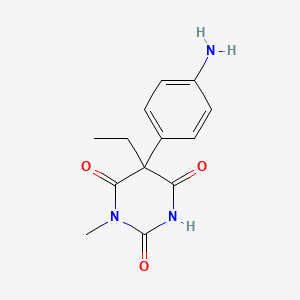

![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
